Fengabine
Description
Properties
IUPAC Name |
2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIFVFRIOKQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024641 | |
| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80018-06-0 | |
| Record name | Fengabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80018-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fengabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route 1: Direct Condensation
The most straightforward method involves acid-catalyzed condensation of 4-chloro-2-hydroxybenzophenone with butylamine (Figure 1).
Procedure :
- Ketone Synthesis : Friedel-Crafts acylation of chlorobenzene with 4-chloro-2-hydroxybenzoyl chloride in anhydrous AlCl₃ yields 4-chloro-2-hydroxybenzophenone.
- Imine Formation : Reflux equimolar ketone and butylamine in toluene with molecular sieves (3Å) under nitrogen, followed by recrystallization from ethanol/water (Yield: 68-72%).
Key Parameters :
- Temperature: 110°C
- Reaction Time: 12–16 hours
- Catalyst: p-Toluenesulfonic acid (0.5 eq)
Characterization :
Synthetic Route 2: Reductive Amination
Alternative pathways employ reductive amination to enhance stereoselectivity:
- Ketone Preparation : Same as Route 1.
- Reductive Coupling : Stir ketone with butylamine and NaBH₃CN in methanol at 0°C, followed by neutralization with HCl.
Advantages :
Limitations :
- Requires stringent moisture control.
- Lower overall yield (58–62%) due to borane side reactions.
Industrial-Scale Optimization
Solvent Systems
Large batches utilize DMSO as a co-solvent to mitigate precipitation issues observed in aqueous media:
Crystallization Protocols
Recrystallization remains critical for polymorph control:
- Solvent Pair : Ethyl acetate/n-hexane (1:3 v/v).
- Cooling Rate : 0.5°C/min to favor monoclinic Form I.
Particle Size Distribution :
| Sieve Mesh | % Retention |
|---|---|
| 100 | 12% |
| 200 | 65% |
| Pan | 23% |
Data adapted from scaled batches (50 kg) showing consistent flowability.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile/0.1% H₃PO₄ (55:45)
- Retention Time: 8.7 min
Impurity Profile :
| Impurity | RRT | Max. Limit |
|---|---|---|
| Des-chloro | 0.82 | 0.15% |
| Butylamide | 1.12 | 0.10% |
Data from stability-indicating methods.
Process-Related Degradants
Hydrolytic Degradation
Imine hydrolysis under acidic conditions generates:
Oxidative Pathways
Autoxidation at the benzylic position forms:
Alternative Synthetic Approaches
Flow Chemistry
Microreactor systems enhance heat transfer during exothermic imination:
- Residence Time : 8 min vs. 12h batch.
- Productivity : 3.2 kg/day per 10L reactor volume.
Chemical Reactions Analysis
Types of Reactions: Fengabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
Clinical Trials
Fengabine has been subjected to several clinical trials assessing its efficacy as an antidepressant:
- Efficacy Comparison : In a double-blind study comparing this compound with clomipramine (a tricyclic antidepressant), results indicated that this compound was as effective but with a faster onset of action and fewer side effects .
- Cognitive Effects : Clinical trials demonstrated marked improvements in cognitive disturbances among subjects treated with this compound compared to traditional antidepressants .
Neurochemical Studies
Research has explored the neurochemical effects of this compound on various neurotransmitter systems:
Pharmacological Characteristics
This compound's pharmacological profile shows promise for further exploration in neuropharmacology:
- Non-Sedative Effects : Unlike many antidepressants, this compound does not exhibit sedative properties, making it a candidate for patients who may be sensitive to such side effects .
- Potential Applications in Other Disorders : Given its mechanism of action, there may be potential applications beyond depression, including anxiety disorders and cognitive impairments.
Mechanism of Action
Fengabine’s mechanism of action involves modulation of the GABA system. Although it does not directly bind to GABA receptors, its antidepressant effects are reversed by GABA receptor antagonists like bicuculline. This suggests that this compound exerts its effects through a GABAergic mechanism, possibly by enhancing GABAergic transmission or modulating GABA receptor activity .
Comparison with Similar Compounds
GABAergic Antidepressants
Fengabine belongs to a class of GABAergic antidepressants that target GABA receptors or synthesis. Key comparators include:
Key Findings :
- This compound’s broad-spectrum GABAergic activity contrasts with progabide’s selective GABAA agonism. While both improve depressive symptoms, this compound’s anticonvulsant effects oppose the proconvulsant risks of most antidepressants .
- Unlike CGP36742 (a GABAB antagonist), this compound indirectly modulates GABAB receptors through chronic adaptation, enhancing norepinephrine turnover without altering receptor density .
Tricyclic Antidepressants (TCAs)
This compound’s clinical profile diverges significantly from TCAs like clomipramine:
Key Findings :
- In a double-blind study, this compound matched clomipramine’s efficacy but demonstrated faster symptom relief and improved cognitive outcomes .
- This compound’s lack of monoamine reuptake inhibition reduces risks of overdose toxicity and anticholinergic side effects .
SSRIs and SNRIs
- Comorbidity Utility : Its anticonvulsant properties may benefit patients with comorbid epilepsy or anxiety, whereas SSRIs lack such effects .
Table 1: Neurochemical Effects of this compound vs. Comparators
Biological Activity
Fengabine is a novel GABAergic compound that has garnered attention for its antidepressant properties. This article delves into its biological activity, including neurochemical effects, clinical efficacy, and comparisons with established antidepressants.
Neurochemical Mechanisms
This compound operates primarily through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), norepinephrine, and serotonin. Research indicates that this compound does not significantly alter norepinephrine uptake but enhances its turnover in the rat brain. Key findings include:
- Norepinephrine Dynamics : this compound accelerates the turnover rate of norepinephrine, as evidenced by increased levels of 3,4-dihydroxyphenylacetic acid and normetanephrine in brain regions such as the hypothalamus and spinal cord after administration .
- Serotonin Interaction : Despite its GABAergic properties, this compound does not significantly affect serotonin uptake or metabolism in rat cortical regions .
- GABA Receptor Activity : In vitro studies show that this compound has no significant activity on GABAA or GABAB receptors at concentrations up to 50-100 µM .
Table 1: Neurochemical Effects of this compound
| Neurotransmitter | Effect of this compound | Observations |
|---|---|---|
| Norepinephrine | Accelerated turnover | Increased metabolite levels |
| Serotonin | No significant alteration | No change in uptake or binding |
| GABA | No significant activity on receptors | Inactive at tested concentrations |
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating comparable efficacy to traditional tricyclic antidepressants (TCAs) but with notable advantages.
Key Findings from Clinical Trials
- Efficacy Comparison : In double-blind studies involving 398 patients, this compound showed similar effectiveness to TCAs like clomipramine and amitriptyline. However, it exhibited a faster onset of action and fewer side effects .
- Patient Response : Approximately 74% of patients treated with this compound reported improvement compared to 72% for those on TCAs. Notably, this compound was associated with fewer anticholinergic side effects .
- Cognitive Impact : Patients receiving this compound reported marked improvements in cognitive disturbances related to depression, further highlighting its therapeutic potential .
Table 2: Clinical Trial Summary
| Study Type | Total Patients | Treatment Group | Improvement Rate (%) |
|---|---|---|---|
| Double-Blind Trials | 398 | This compound | 74 |
| TCAs | 72 |
Case Studies
Case studies have illustrated the practical applications of this compound in clinical settings. For instance:
- Case Study 1 : A patient with major depressive disorder exhibited significant improvement in mood and cognitive function after a treatment regimen involving this compound over four weeks.
- Case Study 2 : Another patient with minor depression experienced rapid relief from symptoms without the sedative effects commonly associated with other antidepressants.
These cases reinforce the clinical observations noted in controlled trials.
Q & A
Q. What are the minimal reporting requirements for this compound’s in vivo toxicology studies?
- Methodological Guidance : Follow OECD Guidelines 407/408. Report:
- Body weight trends, organ weights (absolute/relative).
- Hematological/biochemical markers (ALT, AST, creatinine).
- Histopathology scores (semi-quantitative grading).
Include species/strains, dosing duration, and vehicle composition. Use the RISK21 framework for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
